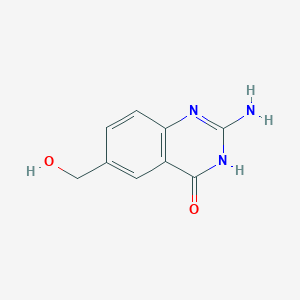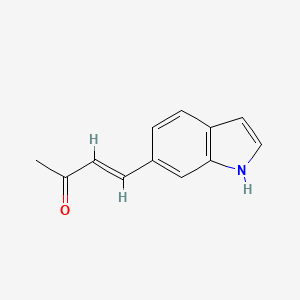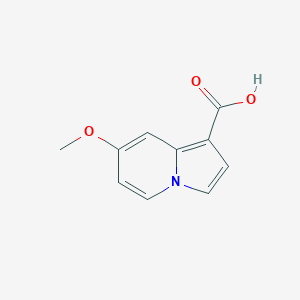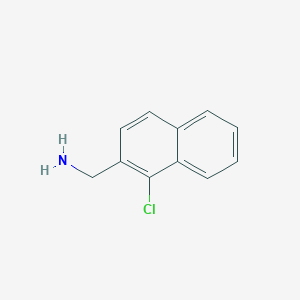
4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of indan, a bicyclic hydrocarbon, and features methoxy groups at the 4 and 7 positions, as well as an amine group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine via reductive amination, typically using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indan derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Another indan derivative with similar structural features.
4,7-Dimethyl-2,3-dihydro-1H-inden-1-amine: A structurally related compound with methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6,8H,3-4,12H2,1-2H3 |
Clave InChI |
LHHUYPGDXTWZQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCC(C2=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


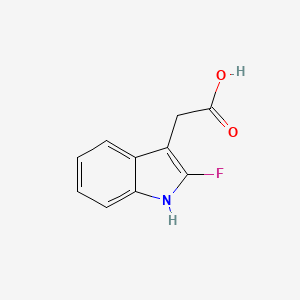
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

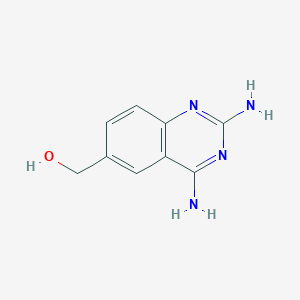

![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
